molecular formula C11H12ClN3O2 B2990075 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431964-86-1

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B2990075
CAS No.: 1431964-86-1
M. Wt: 253.69
InChI Key: DZCRRQICFFYBTQ-UHFFFAOYSA-N
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Description

“4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1431964-86-1 . It has a molecular weight of 253.69 . The IUPAC name for this compound is 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive functional groups. Studies demonstrate its application in generating diamides through the reaction of certain acid chlorides with amines, showcasing its versatility in organic synthesis (Agekyan & Mkryan, 2015). This process underscores the compound's utility in creating a broad range of chemical entities for further pharmacological evaluation.

Antimicrobial and Anti-inflammatory Applications

Pyrazole derivatives, including those related to this compound, have been evaluated for their antimicrobial activities. Such compounds exhibit significant antibacterial and antifungal effects, highlighting their potential as therapeutic agents (Habib, Hassan, & El‐Mekabaty, 2012). Additionally, derivatives of this compound have shown promise in anti-inflammatory and analgesic applications, providing a foundation for developing new treatments for inflammation-related conditions (Chikkula & Sundararajan, 2017).

Corrosion Inhibition

Research into pyrazole derivatives has also uncovered their effectiveness as corrosion inhibitors for metals in acidic environments. Compounds structurally related to this compound demonstrate significant corrosion inhibition properties, which are critical for protecting industrial equipment and ensuring the longevity of metal structures (Herrag et al., 2007).

Optical and Electronic Materials

The compound's derivatives have been explored for their optical properties, contributing to the development of novel materials with potential applications in electronic and photonic devices. These studies involve examining the absorption spectra and conducting properties of materials derived from pyrazole-based compounds, aiming to harness their unique chemical characteristics for technological advancements (El-Ghamaz et al., 2017).

Future Directions

While specific future directions for “4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” were not found in the search results, it’s worth noting that imidazole has become an important synthon in the development of new drugs . Therefore, it’s possible that “this compound” could also have potential applications in drug development.

Properties

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCRRQICFFYBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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